3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
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Description
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as BZML, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZML belongs to the class of coumarin derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects.
Scientific Research Applications
Starting Material for Synthesis
Benzoxazole derivatives are often used in research as starting materials for the synthesis of larger, bioactive structures due to their aromaticity and stability. They have reactive sites that allow for functionalization, which is crucial in developing pharmaceuticals and complex organic molecules .
Optical Brighteners
Some benzoxazole compounds are used as optical brighteners. These substances absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). Optical brighteners are used to enhance the appearance of color of fabrics and papers .
Photoluminescence Experiments
Benzoxazole derivatives can be suitable for photoluminescence experiments, such as those on doped silica films. Photoluminescence is a process in which a substance absorbs photons (electromagnetic radiation) and then re-radiates photons. This process is used in a wide range of applications from bio-imaging to solid-state lighting .
Visualization of UV-Patterned Materials
Compounds with benzoxazole functionalities can be used to visualize ultraviolet (UV)-patterned acrylic pressure-sensitive adhesives. This application is important in various manufacturing processes where precision placement of adhesives is required .
properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-5-16(15)26-19)10-12-7-8-13(11-17(12)27-20)25-21(24)18-6-3-9-28-18/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMMMMBQOBFPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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